
Diethyl ethylphosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ethylphosphonotrithioate is an organophosphorus compound characterized by the presence of phosphorus, sulfur, and ethyl groups. It is a derivative of ethylphosphonous acid and is known for its unique chemical properties and reactivity.
Preparation Methods
Diethyl ethylphosphonotrithioate is synthesized by the addition of sulfur to diethyl ethylphosphonodithioite . The reaction typically involves the use of sulfur as a reagent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new organophosphorus compounds.
Common reagents used in these reactions include sulfur, alkyl halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which diethyl ethylphosphonotrithioate exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications, affecting various biochemical pathways.
Comparison with Similar Compounds
Diethyl ethylphosphonotrithioate is similar to other organophosphorus compounds, such as diethyl ethylphosphonodithioite and diethyl phosphonate . its unique structure, with three sulfur atoms, distinguishes it from these compounds. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
13297-95-5 |
|---|---|
Molecular Formula |
C6H15PS3 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
ethyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-7(8,9-5-2)10-6-3/h4-6H2,1-3H3 |
InChI Key |
DOEDDEKILKPGOU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



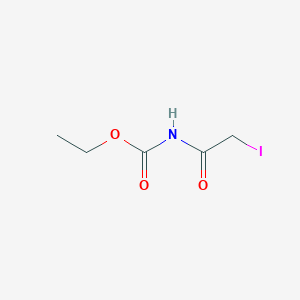

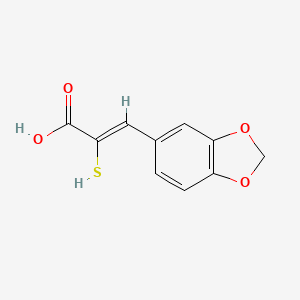

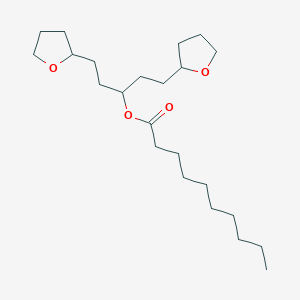
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
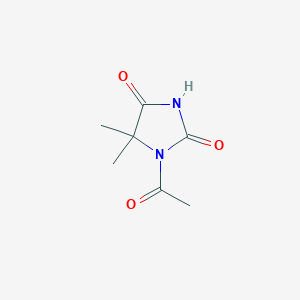

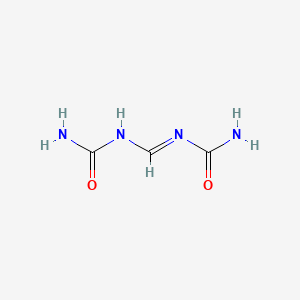

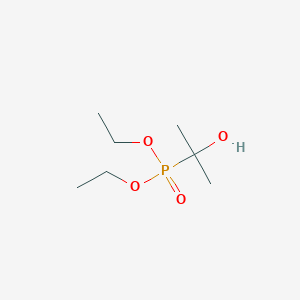
![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
